

Application Notes: Preparing FlAsH-EDT2 Stock and Working Solutions

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Introduction

FIAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeant, fluorogenic biarsenical dye used for labeling proteins that contain a specific tetracysteine (TC) motif (e.g., Cys-Cys-Pro-Gly-Cys-Cys).[1][2][3] The **FIAsH-EDT2** reagent itself is non-fluorescent but becomes highly fluorescent upon binding to the TC tag, allowing for specific visualization of tagged proteins in living cells with low background fluorescence.[1][2][4] Proper preparation of stock and working solutions is critical for successful and reproducible labeling experiments. These notes provide detailed protocols for researchers, scientists, and drug development professionals.

Key Reagents and Storage

Proper storage of **FIAsH-EDT2** is crucial to prevent degradation. The reagent is sensitive to light and moisture.



Reagent	Supplier Example	Stock Concentration	Solvent	Storage Conditions
FIAsH-EDT2	Thermo Fisher (T34561), Cayman Chem (20704)	1 mM, 2 mM, or 500 μM	DMSO	≤-20°C, protected from light. Aliquoting is recommended to minimize freeze- thaw cycles.[5][6] [7]
1,2-Ethanedithiol (EDT)	Sigma-Aldrich	25 mM (Freshly Prepared)	Ethanol or other suitable solvent	Handle in a fume hood due to strong odor and toxicity.[4]
BAL Wash Buffer	Thermo Fisher (in kit)	100X (25 mM)	ddH2O	2–6°C. Note: This can be used as an alternative to EDT in wash steps to reduce odor and toxicity. [7]
Labeling Buffer	User Prepared	1X	HBSS or Opti- MEM®	Should contain Ca ²⁺ and Mg ²⁺ to prevent cell detachment. Phenol red-free buffer is recommended for fluorescence imaging.[4][7]

Experimental Protocols

Safety Precautions: Always handle **FIAsH-EDT2** and EDT in a fume hood. These reagents are hazardous.[4] Avoid direct sunlight exposure during preparation.[4]



Protocol 1: Preparation of FIAsH-EDT2 Stock Solution

Commercial **FIAsH-EDT2** often comes as a pre-made solution in DMSO (e.g., 2 mM).[7] If starting from a powder, the following protocol can be adapted.

- Reconstitution: Dissolve the FIAsH-EDT2 powder in high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM or 2 mM).[4][6]
- Aliquoting: Dispense the stock solution into small, single-use aliquots in silanized polypropylene tubes.
- Storage: Store the aliquots at ≤-20°C, protected from light.[5][7] For long-term storage,
 -80°C is recommended.[5]

Protocol 2: Preparation of FIAsH-EDT2 Working Solution for Cell Labeling

This protocol is adapted for labeling cells in a standard six-well tissue culture plate with a final volume of 2 mL per well. Adjust volumes as needed for your specific experimental setup.

- Prepare Labeling Buffer: Warm an appropriate volume of serum-free labeling buffer (e.g., Hank's Balanced Salt Solution with glucose, Ca²⁺, and Mg²⁺) to the desired temperature (typically room temperature, 20-25°C).[4]
- Prepare EDT/FIAsH Mixture: In a separate silanized polypropylene tube, prepare the labeling mixture for each sample. For a final labeling concentration of 500 nM FIAsH-EDT2 and 12.5 μM EDT:
 - Add 1 μL of freshly prepared 25 mM EDT.[4]
 - Add 1 μL of 1 mM FlAsH-EDT2 stock solution.[4]
 - Note: If using a 2 mM FlAsH-EDT2 stock, adjust the volume accordingly (0.5 μL).
- Incubation of Mixture: Gently mix the EDT/FIAsH solution and incubate at room temperature for 5-10 minutes. This step ensures that all FIAsH is complexed with EDT, which is crucial for reducing non-specific binding.[4]

Methodological & Application



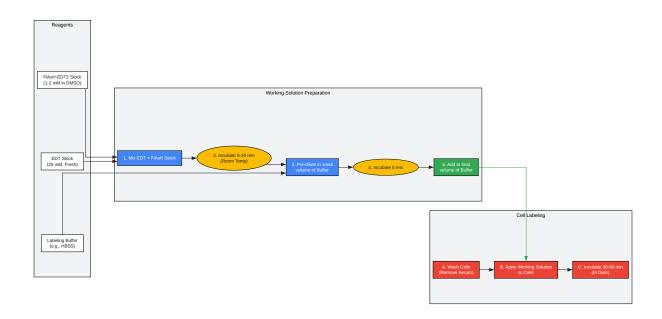


- Prepare Cells: While the EDT/FIAsH mixture is incubating, wash the cells twice with 2 mL of labeling buffer to completely remove any serum-containing medium.[4] Serum proteins can bind the dye and increase background fluorescence.[4]
- Dilute Mixture in Buffer: Add 50-100 μL of the labeling buffer to the EDT/FlAsH mixture. Pipette up and down to mix thoroughly. Let this solution incubate for another 5 minutes to ensure homogeneity before adding it to the larger volume.[4]
- Final Dilution and Labeling: Add the pre-diluted EDT/FIAsH mixture to the final volume of labeling buffer (e.g., to make a total of 2 mL for a final concentration of 500 nM). Add this final working solution to the washed cells.
- Incubation: Incubate the cells with the **FIAsH-EDT2** working solution for 30-60 minutes in a cell incubator (dark environment).[4][7] The optimal time may vary depending on the cell type and protein expression level.[4]
- Washing: After incubation, remove the labeling solution and wash the cells with a buffer containing a dithiol antidote like EDT or BAL to reduce background staining.[4][7]

Visual Workflow

The following diagram illustrates the key steps for preparing the **FIAsH-EDT2** working solution for cell labeling.





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Caption: Workflow for preparing **FIAsH-EDT2** working solution.

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